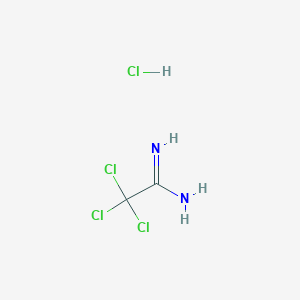

2,2,2-trichloroethanimidamide Hydrochloride

Description

Properties

IUPAC Name |

2,2,2-trichloroethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl3N2.ClH/c3-2(4,5)1(6)7;/h(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUIZPCXYRUNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(C(Cl)(Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377865 | |

| Record name | 2,2,2-trichloroethanimidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42563-97-3 | |

| Record name | 2,2,2-trichloroethanimidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trichloroethanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2,2-Trichloroethanimidamide Hydrochloride involves the reaction of trichloroethanol with acetonitrile in the presence of hydrogen chloride gas. The reaction is carried out in a two-necked round-bottomed flask equipped with a thermocouple and a magnetic stir bar. The acetonitrile and trichloroethanol solution is cooled to 0-5°C using an ice bath, and hydrogen chloride gas is bubbled into the solution for 5 hours while maintaining the internal temperature at 0-5°C . The product crystallizes as a single solid white mass, which is then filtered, washed with cold acetonitrile, and dried in a vacuum oven to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trichloroethanimidamide Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloroacetic acid, while reduction can produce dichloroethanimidamide derivatives.

Scientific Research Applications

A. Organic Synthesis

One of the primary applications of 2,2,2-trichloroethanimidamide hydrochloride is in organic synthesis as a protecting group for amines and other nucleophiles. The trichloroethyl group provides stability and reactivity that can be advantageous in multi-step synthetic pathways.

- Protection of Amines : The compound is used to protect amines during chemical reactions, preventing unwanted side reactions while allowing for subsequent modifications.

- Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

B. Analytical Chemistry

In analytical chemistry, this compound is employed as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis.

- Derivatization Reagent : It enhances the volatility and detectability of polar compounds, making it easier to analyze substances like amphetamines and other drugs in biological samples (plasma, urine) .

- Case Study : A study demonstrated the effectiveness of this compound in the derivatization of amphetamine-related drugs, facilitating their detection and quantification in forensic toxicology .

Data Table: Applications and Case Studies

A. Derivatization Methodology

A notable case study involved the derivatization of amphetamines using this compound. The methodology included:

- Sample Preparation: Biological samples were treated with the compound to form derivatives.

- GC-MS Analysis: The derivatives were analyzed using gas chromatography coupled with mass spectrometry.

- Results: The method significantly improved detection limits and accuracy for amphetamine-related substances .

B. Synthesis Pathways

Another study explored the use of this compound as a reagent in multi-step synthesis pathways for pharmaceutical compounds. This research highlighted its role in introducing functional groups while maintaining structural integrity throughout the synthesis process .

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethanimidamide Hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,2,2-Trichloroethanimidamide Hydrochloride

- CAS No.: 42563-97-3 .

- Molecular Formula : C₃H₆Cl₃N₂·HCl (exact formula inferred from synthesis pathways in ).

Synthesis :

The compound is synthesized by reacting N-allyl-N-methyl-2,2,2-trichloroethanimidamide with trimethylsilyl chloride in the presence of triethylamine . This method introduces a trimethylsilyl protecting group, enhancing stability during subsequent reactions.

Applications :

Functionalized amidines, including this compound, exhibit antimicrobial, anticancer, and antidiabetic activities . Its structural features (trichloromethyl and amidine groups) enable interactions with biological targets, such as enzymes or DNA, via hydrogen bonding and hydrophobic effects.

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The table below highlights key differences between this compound and related amidine derivatives:

Reactivity and Stability

- Electrophilicity : The trichloromethyl group in 2,2,2-trichloroethanimidamide HCl increases electrophilicity, enabling nucleophilic attacks (e.g., by thiols or amines) . Comparatively, the ethoxy group in 2-ethoxyethanimidamide HCl reduces reactivity but improves solubility in polar solvents .

- Acid Stability : Unlike ethyl 2-chloroacetimidate HCl, which hydrolyzes readily under acidic conditions , 2,2,2-trichloroethanimidamide HCl remains stable in strong acids due to the electron-withdrawing Cl₃C group .

Research Findings and Mechanistic Insights

- Complexation Behavior: 2,2,2-Trichloroethanimidamide HCl forms hexahalogenotellurate complexes with tellurium halides in acidic media, retaining its amidine structure without cyclization . This contrasts with dimethylamino analogs (e.g., 1210786-19-8), where amino groups facilitate cyclization under similar conditions.

- Solubility and Bioavailability: The dimethylamino derivative (1210786-19-8) exhibits higher aqueous solubility than the trichloro compound due to its ionizable amine group . However, the trichloro derivative’s lipophilicity enhances membrane penetration, critical for intracellular drug delivery .

Biological Activity

2,2,2-Trichloroethanimidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Name: this compound

- Molecular Formula: C2H3Cl3N

- Molecular Weight: 129.5 g/mol

- CAS Number: 100-00-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits properties that may influence cellular processes such as apoptosis and cell proliferation.

- Apoptosis Induction : Research has shown that compounds similar to 2,2,2-trichloroethanimidamide can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

- DNA Alkylation : The compound's structure suggests potential alkylating activity, which can lead to DNA damage and subsequent cell death in rapidly dividing cells, particularly in malignant tissues .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Study | Cell Line | Concentration | Effect Observed | Mechanism |

|---|---|---|---|---|

| Study A | HeLa | 10 µM | Cell death | Apoptosis via caspase activation |

| Study B | MCF-7 | 5 µM | Growth inhibition | DNA alkylation |

| Study C | A549 | 20 µM | Increased ROS | Mitochondrial dysfunction |

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound.

- Case Study 1 : A clinical trial investigated the efficacy of a trichloroethyl derivative in patients with non-Hodgkin lymphoma. Results indicated a significant reduction in tumor size after treatment with a regimen including the compound .

- Case Study 2 : Research on a similar compound demonstrated its effectiveness in treating resistant strains of leukemia. The study reported that the compound induced apoptosis in leukemic cells through mitochondrial pathways .

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trichloroethanimidamide hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via silylation of N-allyl-N-methyl-2,2,2-trichloroethanimidamide using trimethylsilyl chloride (TMSCl) in the presence of triethylamine (Et3N) as a base. Key steps include:

- Maintaining anhydrous conditions to avoid hydrolysis of intermediates.

- Monitoring reaction progress via <sup>1</sup>H NMR for characteristic shifts (e.g., allylic proton signals at δ 0.3–0.6 ppm) .

- Purification via recrystallization in aprotic solvents (e.g., DMF or DMSO) to remove unreacted TMSCl.

- Purity Optimization : Use elemental analysis (C, H, N) to confirm stoichiometry (e.g., C6H16Br3Cl3N2O3Te0.5 requires C 12.53%, H 2.79%, N 4.87%) .

Q. How can researchers characterize this compound using spectroscopic and analytical methods?

- Methodological Answer :

- <sup>1</sup>H NMR : Look for allylic proton signals (δ 5.2–5.8 ppm) and absence of trimethylsilyl peaks (δ ~0 ppm), indicating deprotection .

- <sup>13</sup>C NMR : Confirm imidamide carbon resonance at δ 98.4 ppm and aromatic/allylic carbons at δ 119.5–145.3 ppm .

- Elemental Analysis : Validate stoichiometry (e.g., deviations >0.3% suggest impurities).

- Mass Spectrometry (MS) : Use ESI-MS to detect molecular ion peaks ([M+H]<sup>+</sup>) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during reaction mechanism studies (e.g., unexpected aqua complex formation)?

- Methodological Answer : When spectral data conflict with expected cyclization products (e.g., absence of EVC spin patterns in <sup>1</sup>H NMR):

- Hypothesis Testing : Perform control experiments under varying conditions (e.g., pH, solvent polarity). Evidence shows that strong acidic conditions (HCl) favor aqua complex formation (e.g., [N-allyl-N-methyl-2,2,2-trichloroethanimidamidinium]·[TeCl6]<sup>2−</sup>·3H2O) instead of cyclization .

- X-ray Crystallography : Resolve structural ambiguities by crystallizing intermediates.

- DFT Calculations : Model reaction pathways to identify thermodynamic vs. kinetic products.

Q. What strategies are effective in optimizing reaction conditions to minimize by-products during functionalization of 2,2,2-trichloroethanimidamide derivatives?

- Methodological Answer :

- Temperature Control : Reactions at 0°C reduce side reactions (e.g., hydrolysis of TeCl4 to TeO2 in hydrohalic acid) .

- Molar Ratio Optimization : Use a 1:1 molar ratio of imidamide to TeCl4 to avoid excess halogenation.

- Statistical Analysis : Apply factorial design (e.g., 2<sup>k</sup> experiments) to identify critical variables (pH, solvent, catalyst).

Application-Oriented Questions

Q. What are the potential biological applications of 2,2,2-trichloroethanimidamide derivatives, and how can their activity be validated?

- Methodological Answer :

- Anticancer/Antidiabetic Screening : Use in vitro assays (e.g., MTT for cytotoxicity, α-glucosidase inhibition).

- Structure-Activity Relationship (SAR) : Modify allyl/methyl substituents and correlate with bioactivity data.

- In Vivo Models : Validate pharmacokinetics in rodent studies, focusing on bioavailability and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.